REACTION_CXSMILES
|
S1(CCCC1)(=O)=O.[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([O:16][C:17]2[C:18]([CH:29]([CH3:31])[CH3:30])=[CH:19][C:20]([O:27][CH3:28])=[C:21]([S:23]([NH2:26])(=[O:25])=[O:24])[CH:22]=2)=[CH:11][N:10]=1.[ClH:32]>C(O)C>[ClH:32].[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([O:16][C:17]2[C:18]([CH:29]([CH3:31])[CH3:30])=[CH:19][C:20]([O:27][CH3:28])=[C:21]([S:23]([NH2:26])(=[O:24])=[O:25])[CH:22]=2)=[CH:11][N:10]=1 |f:0.1|
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Name
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5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane
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Quantity
|
23.86 kg
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1.NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)S(=O)(=O)N)OC)C(C)C
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Name
|
|
Quantity
|
109.4 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
74.3 kg
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)S(=O)(=O)N)OC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |